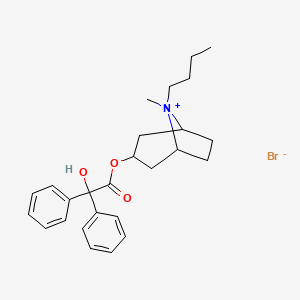
8-Butyl-3-hydroxy-1-alpha-H,5-alpha-H-tropanium bromide benzilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Butyl-3-hydroxy-1-alpha-H,5-alpha-H-tropanium bromide benzilate is a chemical compound with the molecular formula C26H34NO3.Br and a molecular weight of 488.463 g/mol . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Butyl-3-hydroxy-1-alpha-H,5-alpha-H-tropanium bromide benzilate involves multiple steps, including the formation of the tropanium ring and subsequent functionalization. The key steps typically include:
Formation of the Tropanium Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Butyl Group: The butyl group is introduced through alkylation reactions.
Hydroxylation: The hydroxyl group is added via oxidation reactions.
Bromination: The bromide ion is introduced using brominating agents such as N-bromosuccinimide (NBS).
Benzilation: The final step involves the addition of the benzilate group through esterification reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the cyclization, alkylation, hydroxylation, bromination, and benzilation reactions.
Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
8-Butyl-3-hydroxy-1-alpha-H,5-alpha-H-tropanium bromide benzilate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are used.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Butyl-3-hydroxy-1-alpha-H,5-alpha-H-tropanium bromide benzilate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 8-Butyl-3-hydroxy-1-alpha-H,5-alpha-H-tropanium bromide benzilate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-1-methylpyrrolidinium bromide
- 1-Ethyl-1-methylpyrrolidinium bromide
- Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester
Uniqueness
8-Butyl-3-hydroxy-1-alpha-H,5-alpha-H-tropanium bromide benzilate stands out due to its unique combination of functional groups and its specific molecular structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
73954-05-9 |
|---|---|
Molecular Formula |
C26H34BrNO3 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
(8-butyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide |
InChI |
InChI=1S/C26H34NO3.BrH/c1-3-4-17-27(2)22-15-16-23(27)19-24(18-22)30-25(28)26(29,20-11-7-5-8-12-20)21-13-9-6-10-14-21;/h5-14,22-24,29H,3-4,15-19H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
PGJIDGQOGVJFSX-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















